1,6-Dimethylphenanthrene

Vue d'ensemble

Description

1,6-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a member of the polycyclic aromatic hydrocarbons (PAHs) family, which consists of compounds with multiple fused benzene rings .

Synthesis Analysis

The synthesis of dimethylphenanthrenes, including 1,6-Dimethylphenanthrene, has been reported in the literature . The process involves a sequence of directed ortho metalation (DoM) of N,N-diethylbenzamides, followed by a Suzuki–Miyaura cross-coupling reaction and directed remote metalation (DreM) to form 9-phenanthrols . The final phenanthrenes are obtained through protection/deprotection as triflates .

Molecular Structure Analysis

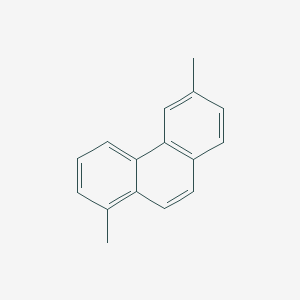

The molecular structure of 1,6-Dimethylphenanthrene consists of three fused benzene rings with two methyl groups attached at the 1st and 6th carbon atoms . The molecular weight is 206.28 g/mol .

Physical And Chemical Properties Analysis

1,6-Dimethylphenanthrene has a molecular weight of 206.28 g/mol . It has a complexity of 244 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass are 206.109550447 g/mol .

Applications De Recherche Scientifique

Thermal Evolution Studies

1,6-Dimethylphenanthrene is used in the study of thermal evolution of aromatic hydrocarbons in highly mature coal-bearing source rocks . The concentrations of low carbon-cycle naphthalene as well phenanthrene series reduce gradually with increasing thermal maturity . This is attributed to thermal cracking and polymerization reactions due to continuous dehydrogenation under enhanced burial temperature .

Organic Source Recognition

The ratios of 2,6-/2,10-DMP (dimethylphenanthrene) and 1,7-/1,9-DMP and the relative abundance of triaromatic steroids in these highly mature rocks could be considered as biological source parameters for relative input of terrigenous versus aquatic organic matter .

Sedimentary Environment Identification

1,6-Dimethylphenanthrene is used in identifying the sedimentary environment of highly matured source rocks . The amount of dibenzofurans declines sharply at high thermal maturity, leading to a significant change of relative composition among dibenzothiophenes, dibenzofurans and fluorenes .

Organic Facies Indicator

The 4-/1-MDBT (methyldibenzothiophene) ratio could be served as an effective indicator for organic facies, and can distinguish coals from mudstones at over-maturity .

Biodegradation Studies

1,6-Dimethylphenanthrene is used in the study of biodegradation and adsorption of crude oil C1-phenanthrenes, C1-dibenzothiophenes, C2-phenanthrenes and C2-dibenzothiophenes in the presence of clay minerals .

Forensic Diagnostic Ratios

1,6-Dimethylphenanthrene is used in forensic studies of oil spills and oil-oil correlation . The C2-dibenzothiophenes/C2-phenanthrenes ratio is neither affected by adsorption nor biodegradation, making this ratio very useful in forensic studies of oil spills and oil-oil correlation .

Microbial Degradation Studies

1,6-Dimethylphenanthrene is used in the study of microbial degradation of model (alkylated) PAHs (i.e., phenanthrene, 3-methylphenanthrene, 3,6-dimethylphenanthrene (36DMPhe), pyrene, and 1-methylpyrene (1MP)) by the bacterium Sphingobium quisquiliarum EPA505, a known degrader of PAHs .

Orientations Futures

The future directions of research on 1,6-Dimethylphenanthrene could involve further exploration of its synthesis, properties, and potential applications. Given the therapeutic benefits of phenanthrene derivatives , there may be potential for the development of new pharmaceuticals based on 1,6-Dimethylphenanthrene.

Mécanisme D'action

Target of Action

1,6-Dimethylphenanthrene is a derivative of phenanthrene , which is a polycyclic aromatic hydrocarbon (PAH) . The primary targets of PAHs are often cellular macromolecules like DNA, proteins, and lipids.

Biochemical Pathways

Pahs are known to be involved in various biochemical pathways, including those related to dna repair, apoptosis, and cell cycle regulation .

Result of Action

These effects can potentially lead to various health effects, including cancer and cardiovascular disease .

Action Environment

The action, efficacy, and stability of 1,6-Dimethylphenanthrene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism. Temperature and pH can affect its stability. Furthermore, individual factors, such as age, sex, genetics, and health status, can also influence its action and efficacy .

Propriétés

IUPAC Name |

1,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMHHSZADKJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942431 | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethylphenanthrene | |

CAS RN |

20291-74-1 | |

| Record name | Phenanthrene, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,6-Dimethylphenanthrene interact with marine organisms, and what are the potential consequences?

A: Research indicates that 1,6-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), can be bioaccumulated by marine organisms like the clam Mactra veneriformis, particularly when exposed to oil-suspended particulate matter aggregates (OSAs). [] The study demonstrated that the clam accumulated 1,6-Dimethylphenanthrene at a relatively constant rate over a 50-day period. This bioaccumulation suggests potential risks to marine organisms and highlights the importance of understanding the long-term ecological impacts of oil spills and OSA formation. []

Q2: How does the solid-state structure of 1,6-Dimethylphenanthrene influence its methyl group rotational dynamics?

A: Studies combining experimental techniques like solid-state ¹H spin-lattice relaxation and computational methods like electronic structure calculations revealed that the methyl group rotational barriers in solid 1,6-Dimethylphenanthrene are influenced by both intramolecular and intermolecular interactions within the crystal lattice. [] Researchers found that the activation energies for methyl group rotation exhibited a distribution, potentially attributed to molecules located near crystallite surfaces or imperfections. This insight highlights the importance of considering structural features at various scales when studying molecular dynamics in solid-state organic compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.